molecular formula C14H15F3N2O3S B12947186 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate

1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate

Cat. No.: B12947186
M. Wt: 348.34 g/mol
InChI Key: OHHCRYLSEUMRDN-UHFFFAOYSA-M
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Description

1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is a pyridinium salt with a unique structure that combines a dimethylamino group and a trifluoromethanesulfonate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-(dimethylamino)pyridine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt. The process may involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine-functionalized compounds .

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other pyridinium salts may not be as effective .

Properties

Molecular Formula

C14H15F3N2O3S

Molecular Weight

348.34 g/mol

IUPAC Name

N,N-dimethyl-4-pyridin-1-ium-1-ylaniline;trifluoromethanesulfonate

InChI

InChI=1S/C13H15N2.CHF3O3S/c1-14(2)12-6-8-13(9-7-12)15-10-4-3-5-11-15;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

OHHCRYLSEUMRDN-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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